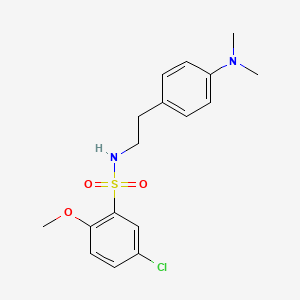

5-chloro-N-(4-(dimethylamino)phenethyl)-2-methoxybenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Chloro-N-(4-(dimethylamino)phenethyl)-2-methoxybenzenesulfonamide is a complex organic compound characterized by its chloro, dimethylamino, phenethyl, methoxy, and benzenesulfonamide functional groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-(4-(dimethylamino)phenethyl)-2-methoxybenzenesulfonamide typically involves multiple steps, starting with the chlorination of the corresponding phenol derivative

Industrial Production Methods: In an industrial setting, the compound is likely produced through a series of controlled chemical reactions, ensuring high purity and yield. The process may involve the use of catalysts and specific reaction conditions to optimize the synthesis.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of corresponding alcohols or amines.

Substitution: Introduction of different functional groups, leading to derivatives of the original compound.

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups make it a versatile intermediate in organic synthesis.

Biology: The compound may have potential biological applications, such as serving as a precursor for pharmaceuticals or as a tool in biochemical research.

Medicine: Due to its structural complexity, it could be explored for medicinal purposes, potentially acting as a lead compound for drug development.

Industry: In the chemical industry, it may be used in the production of dyes, pigments, or other specialty chemicals.

Mecanismo De Acción

The mechanism by which 5-chloro-N-(4-(dimethylamino)phenethyl)-2-methoxybenzenesulfonamide exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved would be specific to the biological context in which the compound is used.

Comparación Con Compuestos Similares

5-Chloro-N-(2-(dimethylamino)ethyl)-2-methoxybenzenesulfonamide

4-(Dimethylamino)phenethylamine

2-Methoxybenzenesulfonamide

Uniqueness: 5-Chloro-N-(4-(dimethylamino)phenethyl)-2-methoxybenzenesulfonamide is unique due to its specific arrangement of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds

Actividad Biológica

5-chloro-N-(4-(dimethylamino)phenethyl)-2-methoxybenzenesulfonamide (CAS Number: 953998-74-8) is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₁ClN₂O₃S |

| Molecular Weight | 368.9 g/mol |

| CAS Number | 953998-74-8 |

Anticancer Activity

Research indicates that sulfonamide derivatives, including this compound, exhibit significant anticancer activity. The mechanism primarily involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics essential for cell division.

Case Study: Tubulin Inhibition

A study highlighted the compound's ability to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This was evidenced by docking simulations that indicated strong binding affinity at the colchicine site on tubulin . The compound demonstrated IC50 values in the low micromolar range, suggesting potent activity against various cancer cell lines.

Structure-Activity Relationship (SAR)

The structure-activity relationship of sulfonamide derivatives indicates that modifications to the phenethyl and methoxy groups can enhance biological activity. For instance, the presence of a dimethylamino group at the para position of the phenyl ring significantly increases potency against cancer cells.

Table: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Dimethylamino group | Increased potency |

| Methoxy substitution | Enhanced solubility and bioavailability |

| Chlorine atom at position 5 | Critical for tubulin binding |

The primary mechanism of action for this compound involves:

- Inhibition of Tubulin Polymerization : This leads to disruption in microtubule formation, essential for mitosis.

- Cell Cycle Arrest : The compound causes arrest in the G2/M phase, preventing cancer cells from dividing.

- Pro-apoptotic Effects : Studies have shown that treatment with this compound can lead to downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic proteins such as Bax .

Toxicity and Safety Profile

While the compound shows promising biological activities, it is essential to consider its toxicity profile. Preliminary studies indicate potential cytotoxicity against normal human dermal fibroblasts (HDF), necessitating further investigation into its therapeutic window and safety in clinical settings .

Propiedades

IUPAC Name |

5-chloro-N-[2-[4-(dimethylamino)phenyl]ethyl]-2-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClN2O3S/c1-20(2)15-7-4-13(5-8-15)10-11-19-24(21,22)17-12-14(18)6-9-16(17)23-3/h4-9,12,19H,10-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJMXKIAFIPZGDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCNS(=O)(=O)C2=C(C=CC(=C2)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.